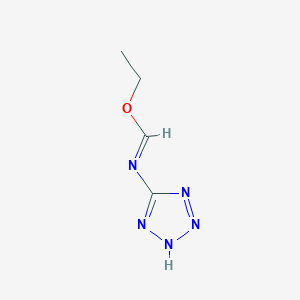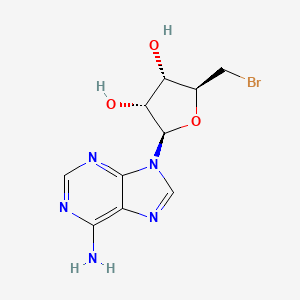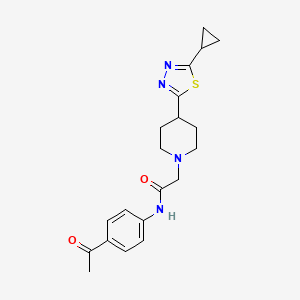![molecular formula C12H8Cl3N3O3S B14136882 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide CAS No. 400841-01-2](/img/structure/B14136882.png)
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide is a chemical compound known for its application as a herbicide. It is used to control broadleaf weeds in various crops, including wheat, barley, and oats . This compound belongs to the sulfonylurea class of herbicides, which are known for their high efficacy and low toxicity to mammals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with 3,6-dichloropyridine-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Bases: Triethylamine is commonly used in substitution reactions.
Acids: Hydrochloric acid can be used to catalyze hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Sulfonamide and pyridine derivatives are the major products of hydrolysis.
Applications De Recherche Scientifique
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a model compound in studies of sulfonylurea herbicides and their mechanisms of action.
Biology: The compound is studied for its effects on plant physiology and its potential use in weed management.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural applications
Mécanisme D'action
The mechanism of action of 2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide involves the inhibition of acetolactate synthase (ALS), an enzyme critical for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of the targeted weeds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorsulfuron: Another sulfonylurea herbicide with a similar mechanism of action.
Metsulfuron-methyl: Known for its use in controlling broadleaf weeds and some grasses.
Uniqueness
2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide is unique due to its specific chemical structure, which provides high selectivity and efficacy in weed control. Its low toxicity to mammals and environmental persistence make it a valuable tool in agricultural weed management .
Propriétés
Numéro CAS |
400841-01-2 |
|---|---|
Formule moléculaire |
C12H8Cl3N3O3S |
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)sulfonyl-3-(3,6-dichloropyridin-2-yl)urea |
InChI |
InChI=1S/C12H8Cl3N3O3S/c13-7-3-1-2-4-9(7)22(20,21)18-12(19)17-11-8(14)5-6-10(15)16-11/h1-6H,(H2,16,17,18,19) |
Clé InChI |
JHAJDHQIHLYHGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)

![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)


![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)





